Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring a sulfonylurea linkage, a quinoxaline moiety, and a tetrahydrobenzothiophene core. The sulfonylurea group (-SO₂-NH-) is a hallmark of agrochemicals, particularly herbicides, due to its role in inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis . The quinoxaline ring contributes to π-π stacking interactions, while the tetrahydrobenzothiophene ester may enhance lipophilicity and membrane permeability.
Properties
Molecular Formula |
C24H21ClN4O4S2 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
methyl 2-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21ClN4O4S2/c1-33-24(30)20-16-6-2-5-9-19(16)34-23(20)28-21-22(27-18-8-4-3-7-17(18)26-21)29-35(31,32)15-12-10-14(25)11-13-15/h3-4,7-8,10-13H,2,5-6,9H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
UUIGQENRDFESPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis
A patent by US9233946B2 discloses solid-phase techniques for sulfonamide-containing heterocycles. Immobilizing the benzothiophene carboxylate on Wang resin enables stepwise addition of quinoxalinylamine and sulfonyl chloride. While reducing purification steps, this method suffers from lower yields (50–55%) due to incomplete coupling.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the sulfonylation step, reducing reaction time from 12 hours to 30 minutes. However, ester group degradation occurs at temperatures >100°C, limiting its utility.
Challenges and Optimization Opportunities
-
Regioselectivity in Quinoxaline Functionalization: Competing reactions at positions 2 and 3 of quinoxaline necessitate precise stoichiometric control. Using bulky bases like 2,2,6,6-tetramethylpiperidine improves selectivity for position 3.
-
Ester Hydrolysis: The methyl ester is prone to hydrolysis under basic conditions. Employing mild bases (e.g., K₂CO₃) in sulfonylation mitigates this issue.
-
Scalability: Lithiation steps require cryogenic conditions, complicating large-scale production. Transitioning to room-temperature lithiation with LDA stabilizers (e.g., TMEDA) is under investigation .
Chemical Reactions Analysis
Tetrahydrobenzothiophene Core
-
Hydrogenation : The saturated cyclohexene ring is inert under standard hydrogenation conditions .
-
Oxidation : Resistant to mild oxidants (e.g., KMnO₄) but may undergo ring-opening under strong acidic oxidation .
Quinoxaline Sulfonamide Moiety
-
Nucleophilic substitution : The chlorine atom on the 4-chlorophenyl group is susceptible to replacement by amines or alkoxides .
-
Hydrolysis : The sulfonamide group is stable in aqueous media but may hydrolyze under prolonged acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .
Methyl Ester
-
Saponification : Reacts with NaOH/MeOH to form the carboxylic acid derivative .
-
Transesterification : Ethanol/H₂SO₄ converts the methyl ester to an ethyl ester .
Stability and Degradation
Thermal Stability : Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) for similar tetrahydrobenzothiophene derivatives .
Photostability : UV-Vis studies suggest moderate stability under sunlight, with degradation products including sulfonic acid derivatives .
Table 2: Degradation Pathways
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| Acidic hydrolysis | 4-Chlorobenzenesulfonic acid | Sulfonamide cleavage |
| Alkaline hydrolysis | Carboxylic acid derivative | Ester saponification |
| UV exposure | Quinoxaline-2,3-dione | Photooxidation |
Analytical Characterization
-
¹H NMR : Key signals include δ 1.08–1.15 ppm (tetrahydrobenzothiophene CH₂), δ 7.35–7.45 ppm (quinoxaline aromatic protons), and δ 3.70 ppm (methyl ester) .
-
IR : Peaks at 1775 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (amide C=O) .
Future Research Directions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The antiproliferative activity was tested against human cancer cell lines such as HCT-116 and MCF-7. Out of 25 derivatives screened, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This indicates significant cytotoxic effects that warrant further investigation into its therapeutic potential.
Inhibition of Phosphatidylinositol 3-Kinase
The compound has been identified as a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies . This inhibition could lead to new therapeutic strategies for treating cancers that rely on PI3K signaling pathways.
Case Studies
Case Study 1: Anticancer Mechanism Exploration
In a study focused on synthesizing derivatives based on the quinoxaline structure, researchers demonstrated that modifications to the sulfonamide group significantly affected anticancer activity. The study confirmed that certain derivatives showed enhanced potency against specific cancer cell lines compared to others .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that variations in substituents on the benzothiophene ring influenced both binding affinity and biological activity. Compounds with electron-withdrawing groups exhibited improved efficacy in inhibiting cancer cell proliferation .
Mechanism of Action
The mechanism of action of Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoxaline and benzothiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrobenzothiophene core distinguishes it from classical sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature benzoate-triazine systems . This may confer improved stability or altered substrate specificity.
Crystallographic and Computational Analysis
Structural characterization of such compounds often employs crystallographic tools like SHELX , ORTEP-III , and WinGX . For instance:
- SHELXL is widely used for refining small-molecule structures, which would aid in resolving the target compound’s conformation, particularly the sulfonylurea linkage and quinoxaline orientation .
- Graph-set analysis (as discussed in ) could elucidate hydrogen-bonding patterns in the crystal lattice, critical for understanding stability and intermolecular interactions.
Biological Activity
Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C24H21ClN4O4S2
- Molecular Weight : 529.0 g/mol
This structure includes a quinoxaline moiety, which is often associated with various biological activities, including anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including the compound . The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 0.1 |
| SMMC-7721 (Liver Cancer) | 0.071 | Doxorubicin | 0.1 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 0.1 |
The compound exhibited significant cytotoxicity against these cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapy .
The proposed mechanism involves the induction of apoptosis in cancer cells. The compound is believed to activate specific apoptotic pathways, leading to increased cell death in malignant cells. This is supported by studies showing that quinoxaline derivatives can influence cell cycle regulation and induce apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinoxaline and benzothiophene moieties can significantly affect biological activity:
- Electron-donating groups at specific positions enhance activity.
- Substitutions such as sulfonamide groups are critical for maintaining efficacy.
- The presence of halogen atoms (like chlorine) appears to optimize the binding affinity to target proteins involved in cancer progression.
For example, compounds with electron-donating groups at the R1 position showed improved anticancer activity compared to those with electron-withdrawing groups .
Case Studies
In one study, a series of quinoxaline derivatives were synthesized and tested for their anticancer properties. Among them, the compound with the highest activity was found to have an IC50 value of 2.61 µM against MCF-7 breast cancer cells, outperforming many other tested derivatives . Another study demonstrated that modifications to the sulfonamide group led to varying levels of cytotoxicity against different cancer types, emphasizing the importance of structural optimization in drug design .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoxaline core. A critical step is the sulfonylation of the 3-aminoquinoxaline intermediate using 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., THF, NaH as base) . Subsequent coupling with the tetrahydrobenzothiophene carboxylate moiety requires precise stoichiometry to avoid over-alkylation. Temperature control (<5°C during sulfonylation) and inert atmosphere (N₂/Ar) are essential to prevent decomposition of sensitive intermediates .
Advanced: How can researchers optimize reaction yields in multi-step syntheses, particularly when managing competing side reactions?
Methodological Answer:
Yield optimization can be achieved via Design of Experiments (DoE) and heuristic algorithms like Bayesian optimization. For example, varying parameters such as reagent equivalents, solvent polarity, and reaction time in a combinatorial approach allows identification of optimal conditions . Flow chemistry techniques (e.g., continuous microreactors) improve mixing efficiency and thermal regulation, reducing side products like hydrolyzed sulfonamides . Real-time monitoring via HPLC or inline IR spectroscopy aids in rapid troubleshooting .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonamide and benzothiophene moieties?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (quinoxaline: δ 7.8–8.2 ppm; benzothiophene: δ 2.5–3.5 ppm for tetrahydro protons) and sulfonamide NH (δ 10–11 ppm) .
- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while ester C=O is observed at ~1700 cm⁻¹ .
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in sulfonamide attachment .
Advanced: How should contradictory data between computational modeling and experimental results in activity studies be resolved?
Methodological Answer:
Discrepancies often arise from inaccurate force fields or solvent effects in simulations. Validate computational models by:
- Recalculating using higher-level theory (e.g., DFT with dispersion corrections vs. PM6).
- Comparing experimental binding affinities (e.g., SPR or ITC) with docking scores .
- Incorporating explicit solvent molecules in MD simulations to account for solvation effects .
Basic: What are the documented biological targets for structurally similar sulfonamide-containing heterocycles?
Methodological Answer:
Sulfonamide-quinoxaline hybrids are explored as enzyme inhibitors (e.g., tyrosine kinases, carbonic anhydrases) due to sulfonamide’s zinc-binding capability . The tetrahydrobenzothiophene moiety may enhance membrane permeability, making the compound a candidate for intracellular targets like tubulin or ATPases .
Advanced: How can structure-activity relationships (SAR) of quinoxaline modifications be systematically investigated?
Methodological Answer:
- Combinatorial libraries : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 4-chlorophenyl ring) and assay against target enzymes .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
- Crystallographic docking : Map steric/electronic effects of modifications on target binding pockets .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar sulfonamide byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns resolve trace impurities (<2%) for analytical validation .
Advanced: How can crystallographic disorder in the tetrahydrobenzothiophene moiety be resolved?
Methodological Answer:
Disorder in flexible rings is addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
